2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13802063
InChI: InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19-5)18-13(11)10-12/h6-10H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC
Molecular Formula: C16H20BNO3
Molecular Weight: 285.1 g/mol

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS No.:

Cat. No.: VC13802063

Molecular Formula: C16H20BNO3

Molecular Weight: 285.1 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline -

Specification

Molecular Formula C16H20BNO3
Molecular Weight 285.1 g/mol
IUPAC Name 2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Standard InChI InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19-5)18-13(11)10-12/h6-10H,1-5H3
Standard InChI Key YTDKTAIGGLDQGZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC

Introduction

Structural and Physicochemical Properties

The molecular structure of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline consists of a quinoline core substituted at the 2-position with a methoxy group (-OCH₃) and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety . The quinoline system provides a planar aromatic framework, while the boronate ester introduces sp³-hybridized boron, enabling participation in cross-coupling reactions .

Molecular Formula and Weight

Based on the structurally similar compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (C₁₅H₁₈BNO₂, MW 255.12 g/mol) , the addition of a methoxy group increases the molecular formula to C₁₆H₂₀BNO₃ with a theoretical molecular weight of 269.15 g/mol. This aligns with the incremental mass contribution of the methoxy group (+14.02 g/mol).

Physical Properties

Extrapolating from analogs:

  • Density: ~1.1 g/cm³ (consistent with boronate esters)

  • Boiling Point: Estimated 390–400°C (similar to 386.5°C for non-methoxy analog)

  • Solubility: Enhanced organic solubility due to methoxy group, likely soluble in THF, DMSO, and dichloromethane .

  • LogP: Predicted ~2.8–3.2 (higher than non-methoxy analog’s 2.53 due to added hydrophobicity).

Table 1: Comparative Physicochemical Data

Property7-Borylquinoline 2-Methoxy-5-borylpyridine Target Compound (Est.)
Molecular FormulaC₁₅H₁₈BNO₂C₁₂H₁₈BNO₃C₁₆H₂₀BNO₃
Molecular Weight (g/mol)255.12239.10269.15
Density (g/cm³)1.1±0.11.1–1.21.1–1.2
Boiling Point (°C)386.5380–390390–400

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline likely involves sequential functionalization of the quinoline ring:

  • Quinoline Functionalization:

    • Introduction of methoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling at the 2-position .

    • Miyaura borylation at the 7-position using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ .

  • Patent-Based Approaches:

    • Pfizer’s WO2011/073845 A1 describes borylation of quinoline derivatives using Pd-mediated cross-coupling .

    • Progenics’ WO2009/155527 A2 highlights methods for introducing boronate esters to heterocycles under inert conditions .

Reaction Conditions and Yields

  • Miyaura Borylation: Typically conducted at 80–100°C in THF or dioxane with Pd catalysts (e.g., PdCl₂(dppf)), yielding 60–80% boronate esters .

  • Methoxy Introduction: Copper(I)-mediated coupling of methanol to halogenated precursors (e.g., 2-chloroquinoline) achieves ~70–85% yields .

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)
Methoxy IntroductionCuI, MeOH, K₂CO₃, DMF, 110°C, 24h75
BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 12h65

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling

The boronate ester group enables participation in palladium-catalyzed cross-couplings, forming biaryl structures critical to pharmaceutical agents . For example, the pyridine analog 2-Methoxy-5-borylpyridine is utilized in synthesizing kinase inhibitors .

Pharmacological Relevance

While direct studies on the target compound are absent, structurally related quinoline-boronate hybrids demonstrate:

  • BET Bromodomain Inhibition: Quinoline-containing compounds (e.g., RX-37) exhibit nanomolar affinity for BRD4, a target in leukemia and breast cancer .

  • Antimicrobial Activity: Boronated quinolines show efficacy against resistant bacterial strains due to membrane disruption .

Material Science Applications

The planar quinoline system and boronate’s electron-deficient boron center make this compound a candidate for:

  • Organic Electronics: As electron-transport layers in OLEDs .

  • Sensor Development: Boronates’ Lewis acidity enables detection of anions or small molecules .

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